Stereo-Selective Pharmacokinetics: 20(R)-Rh1 Exhibits 1.7-Fold Higher Cmax and 1.9-Fold Greater AUC vs. 20(S)-Rh1 After Oral Dosing
In a head-to-head pharmacokinetic study in rats, 20(R)-ginsenoside Rh1 demonstrated significantly higher systemic exposure compared to its 20(S)-epimer following oral administration of Radix Ginseng Rubra extract. Specifically, 20(R)-Rh1 achieved a Cmax of 22.36 ± 4.89 ng/mL and an AUC(0-t) of 174.93 ± 38.25 ng·h/mL, whereas 20(S)-Rh1 yielded a Cmax of only 13.11 ± 2.67 ng/mL and AUC(0-t) of 90.12 ± 19.54 ng·h/mL [1]. This represents a 1.7-fold higher peak plasma concentration and a 1.9-fold greater total systemic exposure for the (R)-epimer. Notably, when co-administered with Sheng-Mai-San (SMS) formulation, 20(S)-Rh1 showed enhanced bioavailability (Cmax increased from 13.11 to 33.45 ng/mL; AUC increased from 90.12 to 245.76 ng·h/mL), whereas 20(R)-Rh1 was uniquely refractory to this formulation-mediated enhancement [1].
| Evidence Dimension | Pharmacokinetic parameters (Cmax and AUC(0-t)) following oral administration |
|---|---|
| Target Compound Data | 20(R)-Rh1: Cmax = 22.36 ± 4.89 ng/mL; AUC(0-t) = 174.93 ± 38.25 ng·h/mL (Radix Ginseng Rubra extract) |
| Comparator Or Baseline | 20(S)-Rh1: Cmax = 13.11 ± 2.67 ng/mL; AUC(0-t) = 90.12 ± 19.54 ng/mL (Radix Ginseng Rubra extract) |
| Quantified Difference | Cmax: 1.7-fold higher for 20(R)-Rh1; AUC(0-t): 1.9-fold greater for 20(R)-Rh1 |
| Conditions | Rat plasma; oral administration of Radix Ginseng Rubra extract; LC-MS/MS quantification; n = 6 per group |
Why This Matters
Superior systemic exposure of 20(R)-Rh1 under identical dosing conditions directly impacts experimental design for in vivo pharmacology studies, where achieving target plasma concentrations is critical for dose-response relationships.
- [1] Fan X, Xu Y, Zhu D, Ji Y. Pharmacokinetic Comparison of 20(R)- and 20(S)-Ginsenoside Rh1 and 20(R)- and 20(S)-Ginsenoside Rg3 in Rat Plasma following Oral Administration of Radix Ginseng Rubra and Sheng-Mai-San Extracts. Evid Based Complement Alternat Med. 2017;2017:6451963. View Source
